Lipophilicity and Permeability
The target compound possesses a predicted logP of 4.916 , a value that is substantially higher than that anticipated for simpler hydroxyphenyl oxolane analogs (logP estimated ~1.5–2.0 based on additive fragment contributions). This elevated lipophilicity arises from the additional ether oxygen and the extended conjugated π-system of the 4-hydroxyphenoxy group.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 4.916 (predicted) |
| Comparator Or Baseline | 4-(3-Hydroxyphenyl)oxolan-3-ol: logP ~1.7 (estimated) |
| Quantified Difference | +3.2 logP units |
| Conditions | Predicted using MCULE property calculator |
Why This Matters
Higher logP directly influences membrane permeability and tissue distribution; this compound is expected to cross biological membranes more readily than its less lipophilic analogs, a critical factor for intracellular target engagement.
